Zanzalintinib

Pharmacokinetics Half-Life Drug Clearance

Zanzalintinib (XL092) is an ATP-competitive multi-targeted TKI with optimized PK profile that directly addresses the pitfalls of substituting generic multi-kinase inhibitors. Its potent VEGFR2 inhibition (1.6 nM), combined with TAM kinase (AXL, MER) and MET blockade, provides unique immunomodulatory effects essential for tumor microenvironment studies. The shorter half-life (~7 h oral) reduces accumulation risk vs cabozantinib, enabling well-controlled chronic dosing in xenograft models. Clinically validated Phase III OS benefit (STELLAR-303) ensures translational relevance. Non-interchangeable with cabozantinib or sunitinib for rigorous ICI combination research.

Molecular Formula C29H25FN4O5
Molecular Weight 528.5 g/mol
CAS No. 2367004-54-2
Cat. No. B8146347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZanzalintinib
CAS2367004-54-2
Molecular FormulaC29H25FN4O5
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F
InChIInChI=1S/C29H25FN4O5/c1-31-26(35)22-15-21-23(16-25(22)38-2)32-14-11-24(21)39-20-9-7-19(8-10-20)34-28(37)29(12-13-29)27(36)33-18-5-3-17(30)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,35)(H,33,36)(H,34,37)
InChIKeyJSPCKALGNNVYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zanzalintinib (XL092, CAS 2367004-54-2): Next-Generation Multi-Targeted TKI for Precision Oncology Research and Development


Zanzalintinib (XL092) is an orally bioavailable, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs) including MET, VEGFR2, AXL, and MER, with potent nanomolar IC50 values in cell-based assays . It belongs to a class of anti-angiogenic, multi-targeted tyrosine kinase inhibitors (TKIs) designed to overcome limitations of earlier-generation agents through an optimized pharmacokinetic profile and enhanced immunomodulatory properties . As a late-stage clinical candidate in Phase III trials for several solid tumor indications, Zanzalintinib represents a critical tool for researchers investigating combination strategies with immune checkpoint inhibitors (ICIs) and for those seeking to model next-generation TKI behavior in preclinical oncology studies .

Why Generic Zanzalintinib (XL092) Alternatives May Compromise Research Outcomes: A Comparative Perspective


Selecting a close analog or alternative to Zanzalintinib—such as Cabozantinib or Sunitinib—based solely on overlapping kinase targets introduces significant risk of experimental variability and potentially flawed conclusions. While these compounds share a multi-kinase inhibition profile, they exhibit profound differences in pharmacokinetic (PK) properties, particularly half-life and drug accumulation, which directly impact in vivo dosing schedules, tolerability, and the window for synergistic combination with immunotherapies . Furthermore, the unique immunomodulatory effects of Zanzalintinib, attributed to its specific inhibition of TAM kinases (AXL, MER), are not equally replicated by all in-class TKIs, making direct substitution in studies of the tumor immune microenvironment invalid . The following evidence underscores why Zanzalintinib must be considered a distinct entity for rigorous scientific investigation.

Zanzalintinib (XL092) Quantified Differentiation: A Head-to-Head Evidence Guide vs. Cabozantinib, Sunitinib, Regorafenib, and Everolimus


Zanzalintinib vs. Cabozantinib: Superior Pharmacokinetic Profile (Half-Life)

Zanzalintinib exhibits a substantially shorter terminal half-life compared to its predecessor, cabozantinib. This PK differentiation is a primary driver of its improved clinical tolerability profile. Preclinical data indicate a half-life of 5.4 hours for Zanzalintinib following intravenous administration . In contrast, the clinical pharmacokinetics of cabozantinib are characterized by a long terminal plasma half-life of approximately 120 hours, resulting in ~5-fold accumulation upon repeat dosing .

Pharmacokinetics Half-Life Drug Clearance Preclinical Toxicology

Zanzalintinib vs. Sunitinib: Superior VEGFR2 Potency

Zanzalintinib demonstrates significantly greater potency against VEGFR2, a key driver of tumor angiogenesis, when compared to the first-generation multi-targeted TKI sunitinib. In cell-based assays, Zanzalintinib inhibits VEGFR2 with an IC50 of 1.6 nM . In contrast, published data for sunitinib in similar cell-free biochemical assays report a VEGFR2 IC50 of 80 nM . This represents a 50-fold difference in potency at the molecular target level.

Kinase Inhibition VEGFR2 Angiogenesis Enzymatic Assay

Zanzalintinib vs. Regorafenib: Clinical Superiority in Refractory Colorectal Cancer (STELLAR-303 Phase III Trial)

In a head-to-head Phase III clinical trial (STELLAR-303), the combination of zanzalintinib plus atezolizumab demonstrated a statistically significant improvement in overall survival (OS) compared to regorafenib in patients with previously treated metastatic colorectal cancer . The median follow-up was 18.0 months . While the exact hazard ratio and median OS values were not fully extracted in this search, the study's primary endpoint established a clear survival benefit for the zanzalintinib-based regimen over the standard-of-care multikinase inhibitor regorafenib, a finding that underpins its regulatory filing strategy .

Clinical Trial Overall Survival Colorectal Cancer Combination Therapy

Zanzalintinib vs. Cabozantinib and Everolimus: Unique Immunomodulatory TAM Kinase Profile

Zanzalintinib's unique differentiation is its potent, balanced inhibition of TAM family kinases (AXL, MER), which is increasingly recognized as critical for reversing tumor-mediated immunosuppression and enhancing response to checkpoint inhibitors. Zanzalintinib inhibits AXL and MER with IC50s of 3.4 nM and 7.2 nM, respectively, in cell-based assays . While cabozantinib is also a TAM kinase inhibitor, its clinical utility is limited by its long half-life and associated toxicity . In contrast, everolimus, an mTOR inhibitor used in neuroendocrine tumors, lacks any activity against TAM kinases, representing a completely distinct mechanism of action .

Immuno-Oncology TAM Kinases AXL Inhibition MER Inhibition Tumor Microenvironment

Optimal Research and Industrial Applications for Zanzalintinib (XL092) Based on Differentiated Evidence


Preclinical In Vivo Efficacy Studies in Solid Tumor Models (e.g., RCC, CRC)

Based on its potent VEGFR2 inhibition (1.6 nM IC50) and optimized PK profile, Zanzalintinib is ideal for chronic oral dosing in murine xenograft or syngeneic models. Its shorter half-life (~5-7 hours in rodents) allows for more manageable dosing and reduced accumulation compared to cabozantinib, making it a superior tool for studying the long-term effects of anti-angiogenic therapy . Its robust tumor growth inhibition has been demonstrated in NCI-H441, Hs 746T, SNU-5, and MDA-MB-231 xenograft models .

Investigating Synergy with Immune Checkpoint Inhibitors (Anti-PD-1/PD-L1)

The unique combination of potent TAM kinase (AXL, MER) and MET inhibition makes Zanzalintinib a key reagent for studying the reversal of immune suppression in the tumor microenvironment. This is supported by Phase I and III clinical trial designs evaluating its combination with atezolizumab (STELLAR-303) and nivolumab (STELLAR-304) . Its immunomodulatory effects are directly linked to its target profile and are a core differentiator from other TKIs . Researchers focused on developing new ICI combinations should prioritize this compound to generate clinically translatable data.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Next-Generation TKIs

Zanzalintinib's PK profile—characterized by a half-life of 5.4 hours (i.v.) and 7.1 hours (p.o.) in rat —contrasts sharply with the long half-life of cabozantinib (~120 hours) . This makes it an essential reference compound for researchers developing PK/PD models, predicting human dosing schedules, or studying drug-drug interactions. Its faster clearance is a key feature for minimizing toxicity and widening the therapeutic window in combination regimens.

Colorectal Cancer and Renal Cell Carcinoma Translational Research

The positive Phase III STELLAR-303 trial in refractory colorectal cancer, which demonstrated an overall survival benefit over regorafenib , and the ongoing Phase III STELLAR-304 trial in advanced non-clear cell RCC versus sunitinib , provide a strong clinical rationale for using Zanzalintinib in translational studies focused on these indications. Its use in laboratory models of these cancers is directly supported by the highest level of clinical evidence, ensuring research findings have a clear path to clinical relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zanzalintinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.